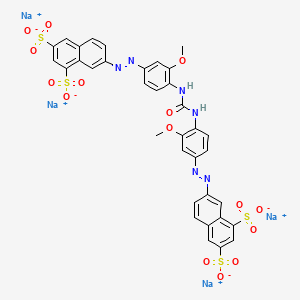
Tetrasodium 7,7'-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bisnaphthalene-1,3-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrasodium 7,7’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bisnaphthalene-1,3-disulphonate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications. The compound’s structure includes multiple aromatic rings and sulfonate groups, which contribute to its solubility in water and its ability to bind to various substrates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 7,7’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bisnaphthalene-1,3-disulphonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to maximize yield and purity. The final product is often purified through crystallization or filtration techniques.
化学反应分析
Types of Reactions
Tetrasodium 7,7’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bisnaphthalene-1,3-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, affecting its color.
Reduction: Reduction reactions can break down the azo bonds, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: The major products are often quinones or other oxidized aromatic compounds.
Reduction: The primary products are aromatic amines.
Substitution: The products depend on the substituents introduced, which can vary widely.
科学研究应用
Tetrasodium 7,7’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bisnaphthalene-1,3-disulphonate has several scientific research applications:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Widely used as a dye in textiles, plastics, and inks.
作用机制
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates to which it binds, forming stable complexes. The pathways involved often include interactions with proteins and other macromolecules, altering their properties and functions.
相似化合物的比较
Similar Compounds
- Tetrasodium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bisnaphthalene-1,3-disulphonate
- Tetrasodium 4,4’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bisnaphthalene-1,3-disulphonate
Uniqueness
Tetrasodium 7,7’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bisnaphthalene-1,3-disulphonate is unique due to its specific structural configuration, which imparts distinct color properties and solubility characteristics. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial and research applications.
属性
CAS 编号 |
68227-41-8 |
|---|---|
分子式 |
C35H24N6Na4O15S4 |
分子量 |
988.8 g/mol |
IUPAC 名称 |
tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxyphenyl]carbamoylamino]-3-methoxyphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C35H28N6O15S4.4Na/c1-55-31-15-23(40-38-21-5-3-19-11-25(57(43,44)45)17-33(27(19)13-21)59(49,50)51)7-9-29(31)36-35(42)37-30-10-8-24(16-32(30)56-2)41-39-22-6-4-20-12-26(58(46,47)48)18-34(28(20)14-22)60(52,53)54;;;;/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 |
InChI 键 |
IYQIZSSDYZJUES-UHFFFAOYSA-J |
规范 SMILES |
COC1=C(C=CC(=C1)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)NC4=C(C=C(C=C4)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


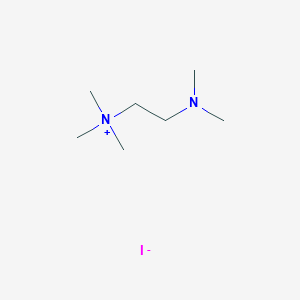
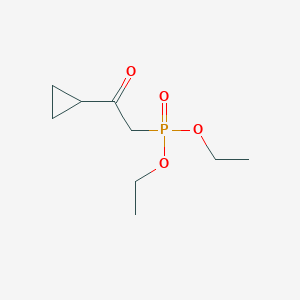
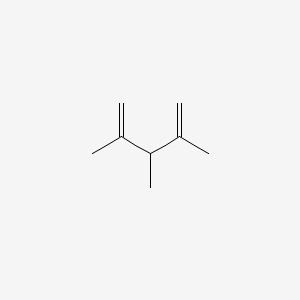
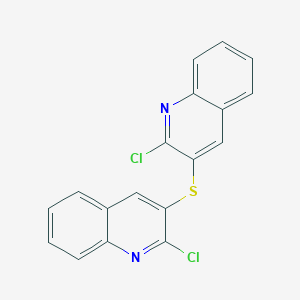


![3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one](/img/structure/B14468052.png)
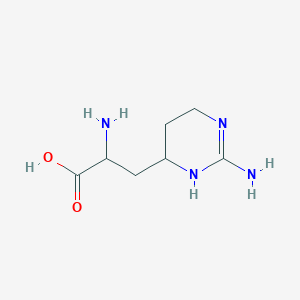
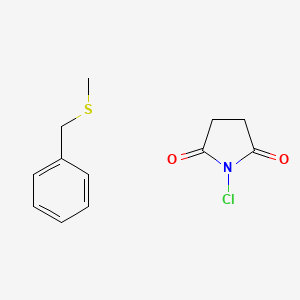
![(2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane](/img/structure/B14468089.png)
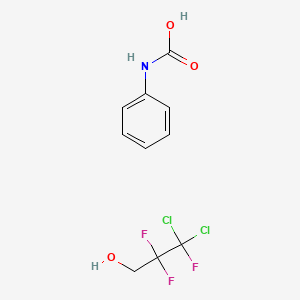
![2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate](/img/structure/B14468098.png)
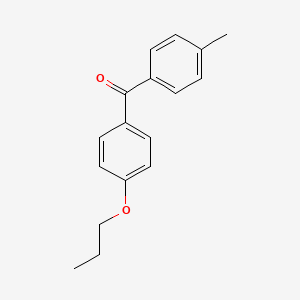
![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)
